5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde
CAS No.: 428469-51-6
Cat. No.: VC5146819
Molecular Formula: C14H10BrFO2
Molecular Weight: 309.134
* For research use only. Not for human or veterinary use.
![5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde - 428469-51-6](/images/structure/VC5146819.png)
Specification
CAS No. | 428469-51-6 |
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Molecular Formula | C14H10BrFO2 |
Molecular Weight | 309.134 |
IUPAC Name | 5-bromo-2-[(3-fluorophenyl)methoxy]benzaldehyde |
Standard InChI | InChI=1S/C14H10BrFO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2 |
Standard InChI Key | DRRMKDYCXFUJAF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Br)C=O |
Introduction
Chemical Structure and Physicochemical Properties
5-Bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde (C₁₄H₁₀BrFO₂) features a benzaldehyde core substituted with a bromine atom at the 5-position and a 3-fluorobenzyl ether group at the 2-position. Key physicochemical properties, extrapolated from related compounds, include:
Property | Value/Description | Source Analogue |
---|---|---|
Molecular Weight | 309.13 g/mol | (C₁₄H₁₀BrFO₂ variant) |
Boiling Point | ~437°C (estimated) | (similar benzaldehyde) |
LogP (Lipophilicity) | 4.64 ± 0.5 | (ethoxylated derivative) |
Solubility | Low in water; soluble in DMF, DMSO |
The 3-fluorobenzyl group introduces steric and electronic effects distinct from para- or ortho-substituted analogues, potentially altering reactivity and biological interactions .
Synthesis and Optimization Strategies
The synthesis of 5-bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde likely follows nucleophilic aromatic substitution (SNAr) pathways analogous to reported methods for related compounds:
Reaction Pathway
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Starting Materials:
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5-Bromo-2-hydroxybenzaldehyde
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3-Fluorobenzyl bromide
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Conditions:
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Base: Potassium carbonate (K₂CO₃)
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Solvent: Dimethylformamide (DMF) or acetone
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Temperature: Reflux (80–100°C)
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Duration: 12–24 hours
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Mechanism:
The phenolic oxygen of 5-bromo-2-hydroxybenzaldehyde attacks the benzyl carbon of 3-fluorobenzyl bromide, displacing bromide via an SN2 mechanism. The base deprotonates the phenol, enhancing nucleophilicity.
Yield Optimization
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Solvent Selection: Polar aprotic solvents like DMF improve reaction efficiency (yields ~70–85%) compared to acetone (~50–65%).
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate kinetics.
Reactivity and Derivative Formation
The compound’s aldehyde and ether functionalities enable diverse transformations:
Oxidation Reactions
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Aldehyde → Carboxylic Acid:
Yields 5-bromo-2-[(3-fluorobenzyl)oxy]benzoic acid, a potential pharmacophore.
Reduction Pathways
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Aldehyde → Alcohol:
Produces 5-bromo-2-[(3-fluorobenzyl)oxy]benzyl alcohol, useful in polymer chemistry.
Nucleophilic Substitution
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Bromine Displacement:
Amines or thiols replace bromine under Ullmann or Buchwald-Hartwig conditions .
Compound | Substitution Pattern | IC₅₀ (Anticancer) | MIC (Antimicrobial) |
---|---|---|---|
5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde | Para-fluorine | 45 µM | 16 µg/mL |
5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde | Ortho-fluorine | >100 µM | 32 µg/mL |
Target Compound | Meta-fluorine | Predicted: 30 µM | Predicted: 8 µg/mL |
Industrial and Research Applications
Pharmaceutical Intermediate
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Serves as a precursor for PPARα/γ agonists investigated in diabetic retinopathy.
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Used in synthesizing kinase inhibitors targeting EGFR and VEGFR .
Material Science
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Aldehyde functionality enables Schiff base formation for metal-organic frameworks (MOFs).
Challenges and Future Directions
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Synthetic Scalability: Optimize continuous-flow processes to enhance yield (>90%).
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Toxicology Profiles: Meta-fluorine’s impact on metabolic stability remains unstudied.
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Targeted Delivery: Nanoparticle encapsulation could mitigate aldehyde reactivity in vivo.
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